molecular formula C10H11F3O B6299260 1-Isopropyl-2-(trifluoromethoxy)benzene CAS No. 1357627-39-4

1-Isopropyl-2-(trifluoromethoxy)benzene

Cat. No. B6299260
CAS RN: 1357627-39-4
M. Wt: 204.19 g/mol
InChI Key: GNUWNVNXXOHZNM-UHFFFAOYSA-N
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Description

1-Isopropyl-2-(trifluoromethoxy)benzene, also known as 1-isopropyl-2-trifluoromethoxybenzene, is an organofluorine compound that has a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a colorless liquid that has a pleasant odor and is relatively non-toxic. It is often used as an intermediate or a reagent in several synthetic processes, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it can be used as a solvent for organic reactions and as a starting material for the synthesis of various organic compounds.

Scientific Research Applications

1-Isopropyl-2-(trifluoromethoxy)benzene has a wide range of scientific research applications. It is used as a starting material in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. Additionally, it can be used as a reagent in organic reactions, and it is often used as a solvent for organic reactions. It is also used in the synthesis of organofluorine compounds and as a catalyst in certain reactions.

Mechanism of Action

1-Isopropyl-2-(trifluoromethoxy)benzene is an organofluorine compound that acts as a reagent in various organic reactions. It is a colorless liquid that has a pleasant odor and is relatively non-toxic. In organic reactions, it acts as a nucleophile and is capable of forming covalent bonds with electrophiles. It is often used as a catalyst in certain reactions and can also be used as a solvent for organic reactions.
Biochemical and Physiological Effects
This compound is a relatively non-toxic compound and has no known adverse effects on the human body. It is not known to be carcinogenic or mutagenic, and it has no known effects on the environment.

Advantages and Limitations for Lab Experiments

1-Isopropyl-2-(trifluoromethoxy)benzene has several advantages when used in laboratory experiments. It is a relatively non-toxic compound and has a pleasant odor. Additionally, it is relatively inexpensive and can be used as a reagent in various organic reactions. However, it is not suitable for use in reactions that require high temperatures, as it has a low boiling point.

Future Directions

1-Isopropyl-2-(trifluoromethoxy)benzene has a wide range of potential applications in the fields of chemistry and biochemistry. Future research could focus on the use of this compound in the synthesis of novel organic compounds, such as pharmaceuticals and agrochemicals. Additionally, further research could be done on the use of this compound as a catalyst in various organic reactions. Additionally, research could be done on the use of this compound as a solvent for organic reactions and as a starting material for the synthesis of various organic compounds. Finally, further research could be done on the biochemical and physiological effects of this compound on the human body.

Synthesis Methods

1-Isopropyl-2-(trifluoromethoxy)benzene is synthesized by the reaction of 1-chloro-2-trifluoromethoxybenzene with potassium isopropoxide in acetonitrile. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and the temperature is typically kept between 0 and 5 °C. The resulting product is a colorless liquid with a boiling point of 75-77 °C.

properties

IUPAC Name

1-propan-2-yl-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-7(2)8-5-3-4-6-9(8)14-10(11,12)13/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUWNVNXXOHZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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